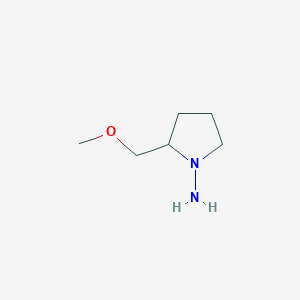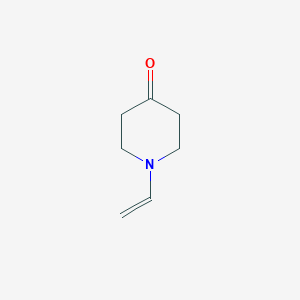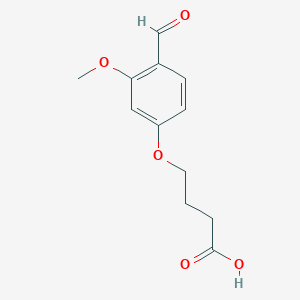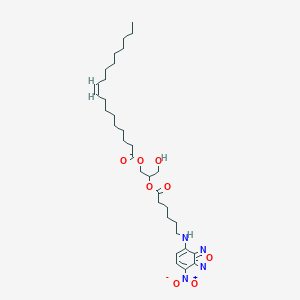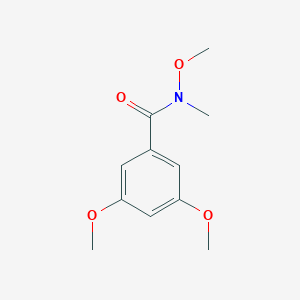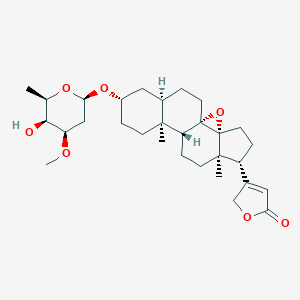
Adynerin
Übersicht
Beschreibung
Adynerin is a type of glycoside, specifically a cardic aglycone, which is unusual due to the absence of the common olefin bond in ring E. It is found co-existing in pairs and has been identified in derivatives of novel 5 alpha-adynerin type . Additionally, adynerin has been isolated from the leaves of Nerium odorum, where it coexists with digitoxigenin α-L-oleandroside .
Synthesis Analysis
The synthesis of adynerin derivatives involves the use of aryne intermediates, which are highly reactive species capable of forming multiple bonds in a single operation. Arynes are utilized in the total synthesis of natural products, including adynerin, due to their ability to rapidly functionalize aromatic rings and build complexity . The synthesis of 5α-adynerigenin, a related compound, has been achieved and helped in elucidating the structure of adynerin .
Molecular Structure Analysis
The molecular structure of adynerin derivatives has been studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The configuration of C-20 in these derivatives was determined by calculating the chemical shifts of carbon at the B3LYP/6-311 + G(2d,p) level . This level of computational analysis is crucial for understanding the intricate details of the molecular structure of adynerin and its derivatives.
Chemical Reactions Analysis
Adynerin, as a glycoside, is involved in reactions typical to this class of compounds. The specific chemical reactions of adynerin have not been detailed in the provided papers, but it can be inferred that as a glycoside, it would undergo hydrolysis to yield sugars and aglycones . Aryne chemistry, which is relevant to the synthesis of adynerin, involves nucleophilic additions, σ-bond insertion reactions, cycloaddition strategies, and metal-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of adynerin are not explicitly detailed in the provided papers. However, the identification of adynerin in Nerium odorum suggests that it is extractable from plant sources, and its isolation and structural elucidation involve nuclear magnetic resonance (NMR) techniques . The use of DFT/HF methods for configuration determination implies that adynerin and its derivatives have specific electronic and structural features that can be computationally modeled .
Wissenschaftliche Forschungsanwendungen
Integrin Research and Cancer
Integrins, a type of adhesion molecule, are critical for cell interactions and their surroundings. They play a significant role in tumor cell migration and invasion. The work of Hynes, Ruoslahti, and Springer on integrins, including their discoveries about the roles of integrins in cellular physiology and diseases like cancer, has implications for the development of treatments for cancer and other ailments such as thrombosis and fibrosis (Ravindran, 2022).
Chemical Studies and Isolation Techniques
In 1978, Abe and Yamauchi isolated digitoxigenin α-L-oleandroside and 5α-adynerin from the leaves of Nerium odorum. Their work was crucial in elucidating the structures of these compounds, which included 5α-adynerin, through nuclear magnetic resonance and synthesis methods (Abe & Yamauchi, 1978).
Cardenolides in Biological Studies
Adynerin, as a cardenolide glycoside, has been studied in various biological contexts. For instance, Abe, Yamauchi, and Minato (1996) researched the presence of cardenolides in larvae of the sphingid moth Daphnis nerii reared on oleander leaves. They noted adynerin's significant amounts in the larvae and frass extracts, discussing its biological implications (Abe, Yamauchi, & Minato, 1996).
Quantitative Analysis in Horticulture
The cardiac glycosides of leaves from various strains of Nerium, including adynerin, were quantitatively examined by Yamauchi, Abe, Tachibana, Atal, Sharma, and Imre (1983). This research contributed to understanding the variations in oleandrin and adynerin content in different horticultural and wild strains of Nerium (Yamauchi et al., 1983).
Safety And Hazards
Adynerin is a cytotoxic substance that inhibits the growth of tumours . In case of exposure, immediate medical attention is required . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling Adynerin .
Eigenschaften
IUPAC Name |
3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZQVAOKDQTHHP-QFUJVLJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956547 | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adynerin | |
CAS RN |
35109-93-4 | |
| Record name | (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adynerigenin 3-O-beta-D-diginoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADYNERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
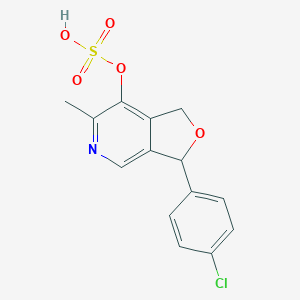
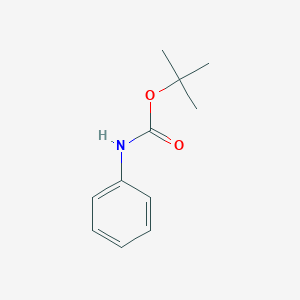
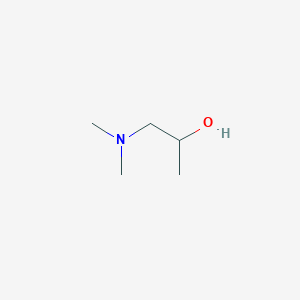
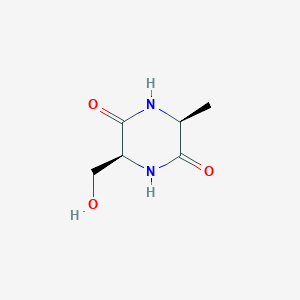

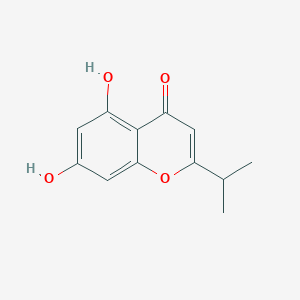
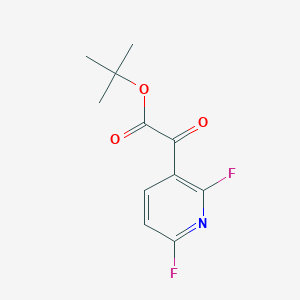
![Benzyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B140995.png)
